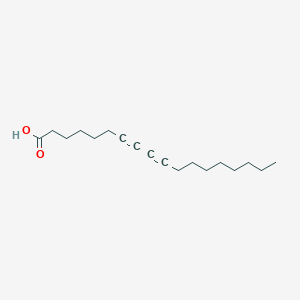

Morpholine, 4-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CB-813 est un composé qui a suscité un intérêt considérable dans le domaine de la chimie supramoléculaire. Il appartient à la famille des cucurbiturils, qui sont des molécules macrocycliques composées de monomères de glycolurile liés par des ponts méthylène. Ces composés sont connus pour leur capacité à former des complexes stables avec diverses molécules hôtes, notamment des molécules médicamenteuses, des acides aminés, des peptides, des saccharides, des colorants et des hydrocarbures .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de CB-813 implique la condensation de glycolurile avec du formaldéhyde en milieu acide. La réaction a généralement lieu à des températures élevées, autour de 110 °C, pour former la structure cucurbituril souhaitée. La réaction peut être ajustée pour produire différentes tailles de cucurbiturils en modifiant la température et la durée de la réaction .

Méthodes de production industrielle : En milieu industriel, la production de CB-813 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs pour assurer un mélange et un contrôle de la température uniformes. Le produit est ensuite purifié par cristallisation fractionnée et dissolution pour isoler la taille de cucurbituril souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : CB-813 subit divers types de réactions chimiques, notamment :

Oxydation : CB-813 peut être oxydé en présence de puissants oxydants.

Réduction : Il peut également subir des réactions de réduction dans des conditions appropriées.

Substitution : CB-813 peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de CB-813 peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

CB-813 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme contenant moléculaire en chimie hôte-hôte pour étudier les affinités de liaison de diverses molécules hôtes.

Biologie : CB-813 est utilisé dans l'encapsulation de biomolécules, contribuant à la stabilisation et à la libération de médicaments et de peptides.

Médecine : Le composé est étudié pour son potentiel dans les systèmes de libération de médicaments, en particulier pour cibler des cellules ou des tissus spécifiques.

Industrie : CB-813 est utilisé dans le développement de capteurs et de catalyseurs en raison de sa capacité à former des complexes stables avec divers substrats

5. Mécanisme d'action

Le mécanisme d'action de CB-813 implique sa capacité à former des complexes hôte-hôte stables avec diverses molécules. La cavité hydrophobe de CB-813 lui permet d'encapsuler des molécules hôtes par le biais d'interactions hydrophobes et d'interactions cation-dipôle. Cette encapsulation peut protéger les molécules hôtes de la dégradation et améliorer leur stabilité et leur biodisponibilité .

Composés similaires :

Comparaison : CB-813 est unique en sa capacité à former des complexes stables avec un large éventail de molécules hôtes, notamment des molécules plus grandes et plus complexes que ses homologues plus petits comme CB5 et CB6. La cavité plus grande de CB-813 lui permet d'accueillir des molécules hôtes plus volumineuses, ce qui le rend plus polyvalent dans diverses applications .

Applications De Recherche Scientifique

CB-813 has a wide range of scientific research applications, including:

Chemistry: It is used as a molecular container in host-guest chemistry to study the binding affinities of various guest molecules.

Biology: CB-813 is employed in the encapsulation of biomolecules, aiding in the stabilization and delivery of drugs and peptides.

Medicine: The compound is explored for its potential in drug delivery systems, particularly for targeting specific cells or tissues.

Industry: CB-813 is used in the development of sensors and catalysts due to its ability to form stable complexes with various substrates

Mécanisme D'action

The mechanism of action of CB-813 involves its ability to form stable host-guest complexes with various molecules. The hydrophobic cavity of CB-813 allows it to encapsulate guest molecules through hydrophobic interactions and cation-dipole interactions. This encapsulation can protect the guest molecules from degradation and enhance their stability and bioavailability .

Comparaison Avec Des Composés Similaires

Comparison: CB-813 is unique in its ability to form stable complexes with a wide range of guest molecules, including larger and more complex molecules compared to its smaller counterparts like CB5 and CB6. The larger cavity of CB-813 allows it to accommodate bigger guest molecules, making it more versatile in various applications .

Propriétés

Numéro CAS |

32808-74-5 |

|---|---|

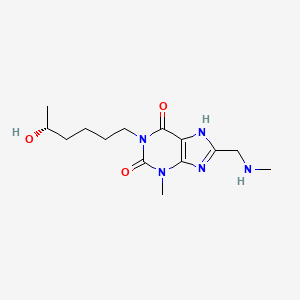

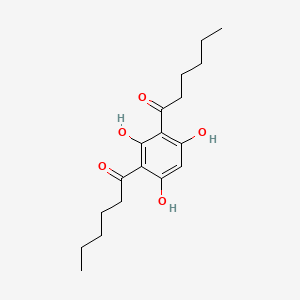

Formule moléculaire |

C20H28ClNO2 |

Poids moléculaire |

349.9 g/mol |

Nom IUPAC |

4-(3-chloro-4-cyclohexylphenyl)-1-morpholin-4-ylbutan-1-one |

InChI |

InChI=1S/C20H28ClNO2/c21-19-15-16(9-10-18(19)17-6-2-1-3-7-17)5-4-8-20(23)22-11-13-24-14-12-22/h9-10,15,17H,1-8,11-14H2 |

Clé InChI |

GCECPNQPPJYYOR-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)N3CCOCC3)Cl |

Key on ui other cas no. |

32808-74-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Carboxymethylsulfanylcarbothioyl)piperazine-1-carbothioyl]sulfanylacetic acid](/img/structure/B3062581.png)